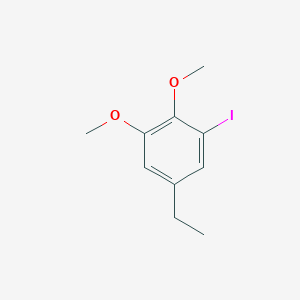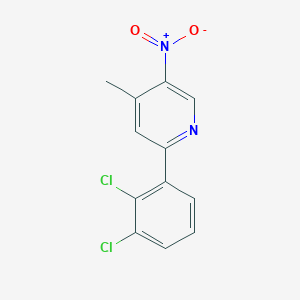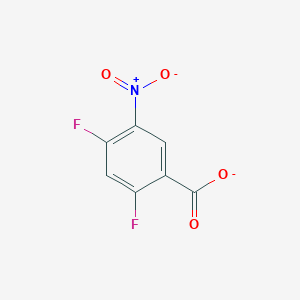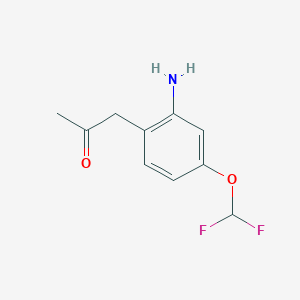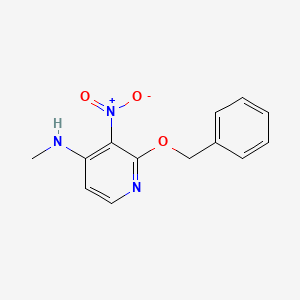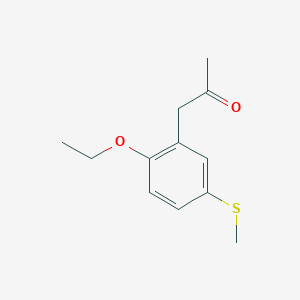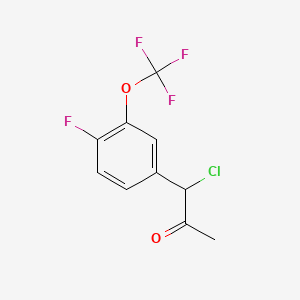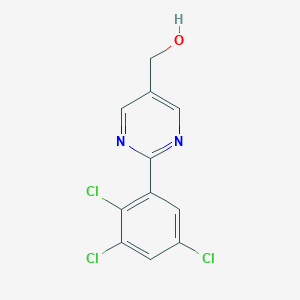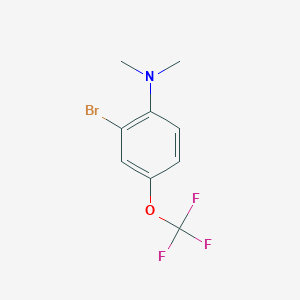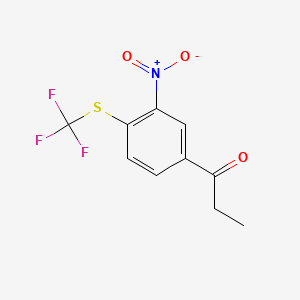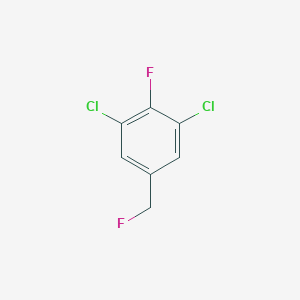
(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid is an organic compound characterized by the presence of a chloro and cyano group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chloro-3-cyanophenyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-chloro-3-cyanobenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The reaction conditions usually include refluxing the mixture in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacrylic acids.
Scientific Research Applications
(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-3-(2-Chloro-3-cyanophenyl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the chloro and cyano groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: A simpler analog with similar reactivity but lacks the chloro and cyano groups.
Cyanoacrylic Acid: Contains a cyano group but lacks the chloro group.
Chloroacrylic Acid: Contains a chloro group but lacks the cyano group.
Uniqueness
(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid is unique due to the presence of both chloro and cyano groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6ClNO2 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-cyanophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-10-7(4-5-9(13)14)2-1-3-8(10)6-12/h1-5H,(H,13,14)/b5-4+ |
InChI Key |
NZKHQXPLAXWQJW-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C#N)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Cl)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)


